molecular formula C3H7NO4 B12560195 Nitrous acid, 2,3-dihydroxypropyl ester CAS No. 193074-53-2

Nitrous acid, 2,3-dihydroxypropyl ester

Cat. No.: B12560195
CAS No.: 193074-53-2
M. Wt: 121.09 g/mol
InChI Key: MZDZSGCOSYRIAQ-UHFFFAOYSA-N
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Description

Nitrous acid, 2,3-dihydroxypropyl ester, as referenced in the provided evidence, appears to involve a nomenclature discrepancy. These compounds consist of a glycerol backbone (2,3-dihydroxypropyl group) esterified with a fatty acid at the 1-position. Examples include hexadecanoic acid (palmitic acid), octadecanoic acid (stearic acid), and unsaturated variants like 9-octadecenoic acid (oleic acid) esters. These MAGs are widely distributed in plants, fungi, and animal tissues, serving roles in lipid metabolism, energy storage, and bioactive compound synthesis .

Properties

CAS No.

193074-53-2

Molecular Formula

C3H7NO4

Molecular Weight

121.09 g/mol

IUPAC Name

2,3-dihydroxypropyl nitrite

InChI

InChI=1S/C3H7NO4/c5-1-3(6)2-8-4-7/h3,5-6H,1-2H2

InChI Key

MZDZSGCOSYRIAQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CON=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrous acid, 2,3-dihydroxypropyl ester typically involves the esterification of glycerol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the reaction of glycerol with sodium nitrite in the presence of a mineral acid like hydrochloric acid. The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Nitrous acid, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitrous acid, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator and in the treatment of certain cardiovascular conditions.

    Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of nitrous acid, 2,3-dihydroxypropyl ester involves its interaction with molecular targets in biological systems. The compound can release nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Key Structural Impacts :

  • Saturated esters (e.g., monopalmitin, monostearin) exhibit higher melting points and rigidity.
  • Unsaturated esters (e.g., monoolein) have lower melting points and enhanced fluidity, influencing membrane interactions and bioavailability .

Natural Sources and Occurrence

Compound Name Molecular Formula Key Natural Sources References
Hexadecanoic acid 2,3-dihydroxypropyl ester C₁₉H₃₈O₄ Glycyrrhiza uralensis, Alpinia nigra, Ehretia thyrsiflora
Octadecanoic acid 2,3-dihydroxypropyl ester C₂₁H₄₂O₄ Allium scorodoprasum, Moringa oleifera, chicken feather meal
9-Octadecenoic acid (Z)-2,3-dihydroxypropyl ester C₂₁H₄₀O₄ Moringa oleifera, Schinus molle, Callistemon viminalis
(Z,Z,Z)-9,12,15-Octadecatrienoic acid ester C₂₁H₃₆O₄ Schinus molle wood extract
Bis(2,3-dihydroxypropyl) furan-2,5-dicarboxylate C₁₀H₁₂O₈ Synthetic biobased coatings

Hexadecanoic Acid 2,3-Dihydroxypropyl Ester

  • Antioxidant : Demonstrated DPPH radical scavenging (IC₅₀ = 0.71 mg/mL) in Orixa japonica .
  • Cytotoxicity : Selective toxicity against human leukemic cells .
  • Pharmaceutical Use : Isolated from Glycyrrhiza uralensis for traditional medicine .

Octadecanoic Acid 2,3-Dihydroxypropyl Ester

  • Antimicrobial : Active against E. coli and Staphylococcus aureus in Allium extracts .
  • Biodiesel Production : A lipid component in chicken feather meal, contributing to sustainable energy .

9-Octadecenoic Acid (Z)-2,3-Dihydroxypropyl Ester

  • Health Benefits : Oleic acid derivatives in Moringa oleifera reduce blood pressure and exhibit antioxidant effects .
  • Anti-Cancer : Inhibits cancer cell growth via G1 phase arrest .

Polyunsaturated Variants

  • Anti-Inflammatory: (Z,Z,Z)-9,12,15-octadecatrienoic acid ester in Schinus molle contributes to antioxidant activity .

Bis(2,3-Dihydroxypropyl) Esters

  • Industrial Applications : Used in crosslinked polyesters for eco-friendly coatings .

Functional Implications of Structural Variation

  • Chain Length : Longer chains (C18 vs. C16) enhance hydrophobicity, affecting lipid bilayer integration and drug delivery efficiency .
  • Saturation : Unsaturated esters improve fluidity and bioavailability, critical for membrane-targeted antimicrobial activity .
  • Branched vs. Linear : Branched esters (e.g., furan-based polyesters) offer thermal stability for industrial uses .

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